![molecular formula C9H13BrN2OS B6897041 1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea](/img/structure/B6897041.png)
1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea is an organic compound that features a thiophene ring substituted with a bromine atom and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine and methyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The bromine atom can be replaced with a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: 1-[(5-Hydroxythiophen-2-yl)methyl]-1-ethyl-3-methylurea.
Reduction: 1-[(Thiophen-2-yl)methyl]-1-ethyl-3-methylurea.
Substitution: 1-[(5-Iodothiophen-2-yl)methyl]-1-ethyl-3-methylurea.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]-1-methylurea: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
1-[(5-Chlorothiophen-2-yl)methyl]-1-ethyl-3-methylurea:
1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-phenylurea: Phenyl group instead of methyl group, affecting its binding properties and biological activity.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea is unique due to the combination of the bromine-substituted thiophene ring and the urea moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-1-ethyl-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2OS/c1-3-12(9(13)11-2)6-7-4-5-8(10)14-7/h4-5H,3,6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOGOJBHLGFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(S1)Br)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
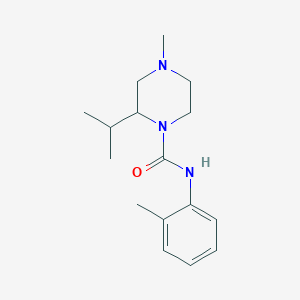
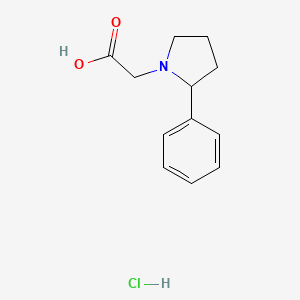
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-5-fluoroquinazoline](/img/structure/B6896974.png)
![(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B6896976.png)
![1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B6896977.png)
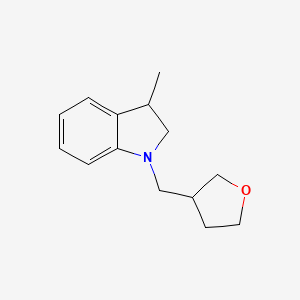
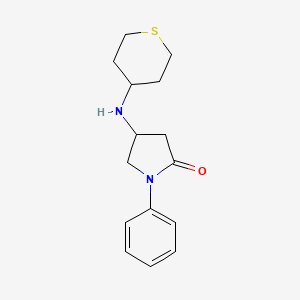
![(3-Methylfuran-2-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6896993.png)
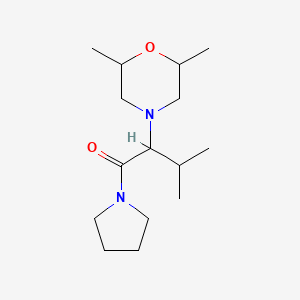
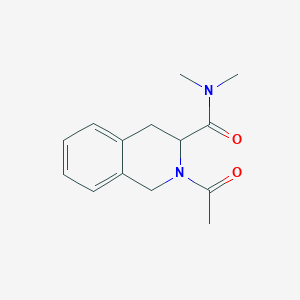
![N-methyl-N-[(3-methylthiophen-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6897015.png)
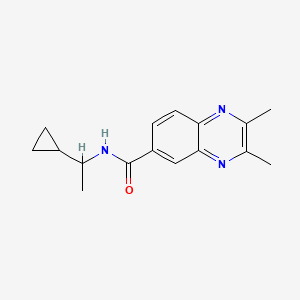
![2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-4-methyl-1,3-thiazole](/img/structure/B6897027.png)
![[4-[(1-Methylpyrrol-2-yl)methyl]piperazin-1-yl]-phenylmethanone](/img/structure/B6897029.png)
